molecular formula C16H25BO3 B1460328 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester CAS No. 2121513-08-2

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester

Cat. No.: B1460328
CAS No.: 2121513-08-2
M. Wt: 276.2 g/mol
InChI Key: JMHICHZKMJMOTN-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring substituted with a methoxy group and an isopropyl group. The phenyl ring is also bonded to a boron atom, which is part of a pinacol ester group .


Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also be used in the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rh catalyst .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 276.18 . Its IUPAC name is 2-(3-isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Scientific Research Applications

H2O2-Cleavable Poly(ester-amide) Synthesis

Researchers have developed H2O2-cleavable poly(ester-amide)s utilizing 4-formylbenzeneboronic acid pinacol ester in the Passerini multicomponent polymerization process. These polymers demonstrate potential as H2O2-responsive delivery vehicles due to their controlled degradation in response to H2O2, highlighting the utility of phenylboronic acid esters in creating responsive polymeric materials for therapeutic delivery (Cui et al., 2017).

Stability and Hydrolysis at Physiological pH

The hydrolysis susceptibility of phenylboronic pinacol esters, which includes compounds like 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester, has been studied, revealing that these compounds' stability is significantly influenced by the substituents on the aromatic ring and the pH levels. This aspect is crucial for the pharmacological applications of these compounds, indicating a need for careful consideration of their stability in aqueous environments (Achilli et al., 2013).

Solubility in Organic Solvents

The solubility of phenylboronic acid and its derivatives, including the pinacol ester, has been determined in various organic solvents. This research is fundamental for understanding the solubility behavior of these compounds, which is essential for their application in organic synthesis and drug formulation processes (Leszczyński et al., 2020).

Room-Temperature Phosphorescence

Arylboronic esters exhibit unique solid-state phosphorescence at room temperature, a property that could update the general notion of phosphorescent organic molecules. This finding opens new avenues for the application of simple arylboronic esters, including this compound, in materials science, particularly in developing new phosphorescent materials without heavy atoms or carbonyl groups (Shoji et al., 2017).

ROS-Responsive Drug Delivery

The design and synthesis of ROS (reactive oxygen species)-responsive polymers using phenylboronic ester linkages highlight the potential of these compounds in creating smart drug delivery systems that respond to the oxidative stress environment of tumor sites. Such research underscores the application of phenylboronic acid esters in developing biocompatible and biodegradable materials for targeted cancer therapy (Zhang et al., 2019).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, and appropriate safety measures should be taken when handling and storing this compound .

Properties

IUPAC Name

2-(4-methoxy-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)13-10-12(8-9-14(13)18-7)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHICHZKMJMOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135371
Record name 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-08-2
Record name 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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